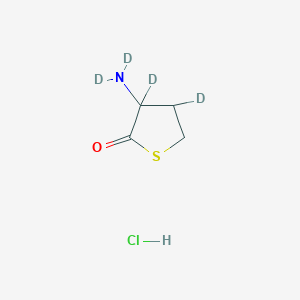

dl-homocysteine thiolactone-3,3,4,4-d4 hcl

Beschreibung

Historical Perspective on Homocysteine and Thiolactone Discovery

The journey into understanding homocysteine began in 1932 when Vincent du Vigneaud first identified it as a sulfur-containing amino acid. nih.gov Initially characterized as an intermediate in methionine metabolism, its clinical significance remained largely unexplored for several decades. It wasn't until the 1960s that a link between elevated levels of homocysteine and clinical disorders began to emerge. nih.gov

Subsequent research into the metabolic pathways of homocysteine revealed a crucial error-editing mechanism within cells. Scientists discovered that methionyl-tRNA synthetase, the enzyme responsible for attaching methionine to its corresponding transfer RNA for protein synthesis, can mistakenly recognize homocysteine. To prevent the erroneous incorporation of homocysteine into proteins, the enzyme converts it into a more stable, cyclic form: homocysteine thiolactone. nih.govthermofisher.com This discovery marked a pivotal moment, shifting the focus towards the biological activities of this unique metabolite.

Theoretical Frameworks in Homocysteine Thiolactone Biological Significance

The primary theoretical framework for the biological significance of homocysteine thiolactone centers on its high reactivity and its propensity to modify proteins. This process, known as N-homocysteinylation, involves the acylation of the ε-amino group of lysine (B10760008) residues in proteins by homocysteine thiolactone. nih.govresearchgate.net This modification can alter the structure and function of proteins, potentially leading to cellular damage and contributing to various pathological conditions. researchgate.net

The introduction of deuterium-labeled compounds like dl-homocysteine (B109187) thiolactone-3,3,4,4-d4 hydrochloride has provided researchers with a powerful tool to investigate these processes with high precision. The stability of the deuterium (B1214612) atoms and the mass difference they impart allow for their use as internal standards in mass spectrometry-based analytical methods. This enables the accurate quantification of endogenous homocysteine thiolactone in biological samples and facilitates detailed studies of its metabolic fate. The use of such stable isotope-labeled standards is a cornerstone of modern quantitative proteomics and metabolomics.

Detailed Research Findings

The application of dl-homocysteine thiolactone-3,3,4,4-d4 hydrochloride is primarily in the realm of analytical chemistry and metabolic research, where it serves as an invaluable internal standard for mass spectrometry.

| Research Application | Methodology | Key Finding | Significance |

|---|---|---|---|

| Quantification of Endogenous Homocysteine Thiolactone | Stable Isotope Dilution Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Enables precise and accurate measurement of homocysteine thiolactone levels in biological matrices such as plasma. researchgate.netnih.gov | Accurate quantification is crucial for understanding the relationship between homocysteine thiolactone concentrations and various disease states. |

| Metabolic Tracing Studies | Mass Spectrometry-based Metabolomics | Allows researchers to track the metabolic fate of homocysteine thiolactone within a biological system, distinguishing it from the endogenous pool. | Provides insights into the pathways of homocysteine thiolactone metabolism and its incorporation into proteins. |

The use of dl-homocysteine thiolactone-3,3,4,4-d4 HCl in stable isotope dilution LC-MS/MS is a prime example of its utility. In this technique, a known amount of the deuterated standard is added to a biological sample. The sample is then processed and analyzed by LC-MS/MS. Because the deuterated and non-deuterated forms of homocysteine thiolactone have nearly identical chemical and physical properties, they behave similarly during sample preparation and chromatographic separation. However, they are distinguishable by their mass-to-charge ratio in the mass spectrometer. By comparing the signal intensity of the endogenous, non-deuterated compound to that of the known amount of the added deuterated standard, researchers can accurately calculate the concentration of homocysteine thiolactone in the original sample. This method overcomes variations in sample extraction and ionization efficiency, leading to highly reliable quantitative data. While specific concentrations can vary widely depending on the study population and analytical methods, the use of this deuterated standard is fundamental to obtaining these precise measurements. researchgate.netnih.gov

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

3,4-dideuterio-3-(dideuterioamino)thiolan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NOS.ClH/c5-3-1-2-7-4(3)6;/h3H,1-2,5H2;1H/i1D,3D;/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSEGSUBKDDEALH-LEUDZYMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=O)C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1CSC(=O)C1([2H])N([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Biosynthesis and Metabolic Dynamics of Homocysteine Thiolactone

Enzymatic Pathways of Homocysteine Thiolactone Formation

The creation of homocysteine thiolactone is intrinsically linked to the process of amino acid selection for protein translation.

The primary catalysts for homocysteine thiolactone synthesis are aminoacyl-tRNA synthetases, specifically methionyl-tRNA synthetase (MetRS). mdpi.comnih.gov These essential enzymes are responsible for attaching the correct amino acid to its corresponding transfer RNA (tRNA) molecule, a critical step in translating the genetic code. nih.gov Homocysteine, a non-protein amino acid, is structurally similar to methionine, differing by only a single methyl group. nih.gov This similarity can lead to MetRS mistakenly binding homocysteine. nih.gov

To prevent the erroneous incorporation of homocysteine into newly forming proteins, MetRS employs an editing or proofreading function. nih.govcore.ac.uk When homocysteine is incorrectly activated to homocysteinyl-adenylate, the enzyme catalyzes an intramolecular cyclization reaction. nih.govresearchgate.net This reaction converts the activated homocysteine into the chemically stable five-membered cyclic thioester, homocysteine thiolactone, which is then released from the enzyme's active site. nih.govresearchgate.net This editing mechanism is a conserved process found in organisms from bacteria to mammals, highlighting its fundamental importance in cellular homeostasis. nih.govcore.ac.ukresearchwithrutgers.com

Aminoacyl-tRNA synthetases maintain the accuracy of protein synthesis through stringent substrate recognition and proofreading mechanisms that correct errors. nih.govnih.gov When the initial binding discrimination is insufficient, as is the case between methionine and homocysteine, editing becomes the main determinant of selectivity. nih.govcore.ac.uk

This error correction can occur through two primary pathways:

Pre-transfer editing: Some incorrect amino acids are edited at the enzyme's active site before being transferred to the tRNA. core.ac.uk The formation of homocysteine thiolactone from homocysteinyl-adenylate by MetRS is a classic example of this pre-transfer editing. nih.govresearchgate.net The energy from the high-energy anhydride (B1165640) bond in the adenylate is conserved in the thioester bond of the resulting thiolactone. mdpi.com

Post-transfer editing: In other cases, an incorrect amino acid is first attached to the tRNA, and the resulting misacylated tRNA is then hydrolyzed at a separate editing domain on the synthetase. nih.govcore.ac.uknih.gov

The editing function is not without cost, as the cell expends significant energy to correct these mistakes, which can impact growth rates if excessive. nih.gov Therefore, cellular processes are tightly regulated to prevent the over-accumulation of competing substrates like homocysteine. nih.gov

| Enzyme | Role | Pathway | References |

|---|---|---|---|

| Methionyl-tRNA Synthetase (MetRS) | Catalyzes the formation of homocysteine thiolactone from homocysteine as an error-editing mechanism. | Biosynthesis | mdpi.comnih.govcore.ac.ukresearchgate.net |

| Bleomycin (B88199) Hydrolase (BLMH) | Enzymatically hydrolyzes homocysteine thiolactone back to homocysteine. | Hydrolysis | mdpi.comnih.gov |

| Paraoxonase 1 (PON1) | Enzymatically hydrolyzes homocysteine thiolactone back to homocysteine, protecting against its potential toxicity. | Hydrolysis | mdpi.comresearchgate.net |

| S-adenosylhomocysteine hydrolase (SAHH) | Utilizes L-homocysteine (generated from thiolactone hydrolysis) and adenosine (B11128) to synthesize S-adenosylhomocysteine. | Interconversion | nih.gov |

Interconversion and Hydrolysis of Homocysteine Thiolactone

Once formed, homocysteine thiolactone can be metabolized through several pathways, including conversion back to its precursor, homocysteine.

Homocysteine thiolactone is not an inert byproduct; it can be converted back to L-homocysteine through enzymatic and non-enzymatic hydrolysis. mdpi.comnih.gov Key enzymes involved in this process include bleomycin hydrolase and paraoxonase 1 (PON1), which serve a protective role by detoxifying the reactive thiolactone. mdpi.com

Additionally, homocysteine thiolactone undergoes hydrolysis in aqueous solutions, a reaction that is dependent on pH. nih.govmdpi.com Research has shown that at a physiological pH of 7.4, a significant portion of homocysteine thiolactone hydrolyzes to homocysteine over a 24-hour period. nih.govresearchgate.net One study demonstrated that a 1 mM solution of the thiolactone yielded approximately 0.71 mM of homocysteine within this timeframe. nih.govresearchgate.net This hydrolysis is a critical consideration, as the administration of homocysteine thiolactone to a biological system can lead to effects from both the thiolactone itself (such as N-homocysteinylation of proteins) and the resulting homocysteine (such as S-homocysteinylation). nih.govresearchgate.net

The homocysteine generated from thiolactone hydrolysis re-enters the central metabolic pathway known as one-carbon metabolism. nih.govplos.org This network is crucial for the synthesis of nucleic acids, amino acids, and the universal methyl donor, S-adenosylmethionine (SAM). youtube.com Within this cycle, homocysteine stands at a critical juncture and can be directed into two major routes: mdpi.com

Remethylation: Approximately 50% of homocysteine is typically remethylated to regenerate methionine. mdpi.com This can occur via two distinct enzymes: methionine synthase, which requires vitamin B12 and uses N-5-methyl tetrahydrofolate as a methyl donor, and betaine-homocysteine methyltransferase (BHMT). mdpi.com

Transsulfuration: The remaining homocysteine is irreversibly catabolized through the transsulfuration pathway to produce cysteine. mdpi.com This pathway is dependent on vitamin B6. mdpi.com

Deficiencies in the vitamins (folate, B12, B6) that act as cofactors in these pathways can lead to an accumulation of homocysteine, a condition known as hyperhomocysteinemia. nih.govnih.gov Studies have shown that homocysteine thiolactone can directly affect the expression of genes involved in one-carbon metabolism. nih.gov

Regulation of Endogenous Homocysteine Thiolactone Levels in Research Models

The production of homocysteine thiolactone is closely tied to the intracellular concentration of homocysteine. Research using various cell culture models has demonstrated that conditions leading to hyperhomocysteinemia also result in increased synthesis of the thiolactone. nih.gov

For example, studies on human cells with a genetic mutation in the cystathionine (B15957) β-synthase gene (an enzyme in the transsulfuration pathway) showed higher production of homocysteine thiolactone compared to unaffected cells. nih.gov Similarly, treating cells with an antifolate drug like aminopterin (B17811), which blocks the remethylation of homocysteine to methionine, also led to elevated levels of both homocysteine and its thiolactone. nih.gov

Further research has explored the downstream effects of elevated thiolactone levels. In human umbilical vein endothelial cells, homocysteine thiolactone was found to uniquely modulate the expression of 113 mRNAs, with the most affected molecular pathways being chromatin organization and one-carbon metabolism. nih.gov In other models, high levels of the thiolactone have been shown to impair the DNA damage response (DDR) by reducing the expression of key proteins. nih.gov

| Research Model | Condition/Treatment | Key Finding | References |

|---|---|---|---|

| Cultured Mammalian Cells (CHO, HeLa, RAG) | Normal culture conditions | Demonstrated that mammalian tumor cell lines synthesize homocysteine thiolactone, while normal fibroblasts do not. A temperature-sensitive MetRS mutant failed to produce it at non-permissive temperatures. | nih.govresearchwithrutgers.com |

| Human Cells with Cystathionine β-synthase deficiency | Genetic defect leading to hyperhomocysteinemia | Produced more homocysteine thiolactone than control cells. | nih.gov |

| Human Cells | Treatment with aminopterin (antifolate drug) | Increased production of homocysteine and homocysteine thiolactone by preventing remethylation. | nih.gov |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Exposure to homocysteine thiolactone | Induced unique changes in gene expression, affecting pathways related to chromatin organization, one-carbon metabolism, and atherosclerosis. | nih.gov |

| NE4C neural stem cells | Exposure to high levels of homocysteine thiolactone | Led to reduced expression of the MENIN protein and impaired the DNA damage response. | nih.gov |

Influence of Genetic Factors Affecting Homocysteine Metabolism

The metabolism of homocysteine is a complex process influenced by several enzymes, and genetic variations (polymorphisms) in the genes encoding these enzymes can significantly impact plasma homocysteine levels. nih.govnih.gov Elevated homocysteine levels, in turn, can lead to increased production of homocysteine thiolactone. nih.gov Key genes involved in homocysteine metabolism include methylenetetrahydrofolate reductase (MTHFR), methionine synthase (MTR), methionine synthase reductase (MTRR), and cystathionine β-synthase (CBS). ashpublications.org

Polymorphisms in these genes can lead to reduced enzyme activity, impairing the conversion of homocysteine to either methionine (remethylation) or cysteine (transsulfuration). nih.govscielo.br For instance, the MTHFR 677C>T polymorphism is a well-studied variant associated with reduced enzyme activity, particularly in individuals with low folate status, leading to mildly elevated total homocysteine (tHcy) concentrations. nih.govashpublications.orgscielo.br Mutations in the CBS gene can also disrupt homocysteine metabolism, leading to increased production of homocysteine thiolactone in affected human cells. nih.govcapes.gov.br The genetic contribution to the variance in tHcy has been estimated to be around 9%. ashpublications.org

Table 1: Genetic Factors Influencing Homocysteine Metabolism

| Gene | Polymorphism | Consequence of Variant | Impact on Homocysteine Metabolism |

|---|---|---|---|

| MTHFR | 677C>T | Results in an alanine (B10760859) to valine substitution, leading to reduced enzyme activity (30% decrease in heterozygotes, 60% in homozygotes). nih.gov | Impairs the conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate, a co-factor for homocysteine remethylation, leading to increased plasma homocysteine. nih.govnih.govscielo.br |

| MTHFR | 1298A>C | Affects MTHFR activity but is not typically associated with higher plasma homocysteine or lower folate levels on its own. nih.govscielo.br | May contribute to elevated homocysteine in combination with other genetic or nutritional factors. |

| MTR | 2756A>G | A common polymorphism in the gene for methionine synthase. | Its association with homocysteine levels can be influenced by other factors, such as folate status. nih.govashpublications.org |

| MTRR | 66A>G | A polymorphism in the gene for methionine synthase reductase, which is needed to maintain methionine synthase in its active state. | Can interact with folate intake, with the GG genotype increasing breast cancer risk in postmenopausal women with low folate. scielo.br |

| CBS | 844ins68 | An insertion polymorphism in the cystathionine β-synthase gene. | This variant can influence the transsulfuration pathway, which converts homocysteine to cystathionine. nih.govashpublications.org |

Impact of Nutritional Modulators in Experimental Conditions

Nutritional factors, particularly B vitamins and methionine, are critical modulators of homocysteine metabolism and, consequently, homocysteine thiolactone synthesis. ashpublications.org In experimental settings using human cell cultures, the concentrations of these nutrients have been shown to directly influence the rate of thiolactone production.

Folic acid (a B vitamin) plays a central role. It is a precursor for 5-methyltetrahydrofolate, the methyl donor for the remethylation of homocysteine back to methionine. mdpi.comnih.gov In human umbilical vein endothelial cells (HUVECs), the addition of folic acid was found to inhibit the synthesis of homocysteine thiolactone by lowering intracellular homocysteine and increasing methionine concentrations. ahajournals.org At a low homocysteine concentration (10 μmol/L), folic acid supplementation resulted in over 90% inhibition of thiolactone synthesis. ahajournals.org

Vitamin B12 is an essential cofactor for the methionine synthase enzyme, which carries out the folate-dependent remethylation of homocysteine. nih.govnih.gov Its deficiency can lead to impaired homocysteine metabolism. scielo.br Vitamin B6 is a cofactor for the enzymes cystathionine β-synthase and cystathionase, which are key to the transsulfuration pathway that converts homocysteine to cysteine. mdpi.comscielo.br Therefore, the status of these B vitamins is inversely correlated with plasma homocysteine levels. nih.gov

The amino acid methionine also directly influences homocysteine thiolactone formation. In HUVEC cultures, increasing the concentration of methionine progressively inhibited the synthesis of homocysteine thiolactone, providing evidence for the involvement of methionyl-tRNA synthetase in the process. ahajournals.org This inhibition is due to methionine competing with homocysteine for the enzyme's active site.

Table 2: Experimental Findings on Nutritional Modulation of Homocysteine Thiolactone Synthesis in HUVECs

| Experimental Condition (at 10 μmol/L Homocysteine) | Thiolactone Formed (pmol/10⁶ cells) | Extracellular Protein-Bound Homocysteine (pmol/10⁶ cells) |

|---|---|---|

| Control | 0.72 | 5.5 |

| +10 μmol/L Folic Acid | <0.1 | <0.1 |

| +1 mg/mL HDL | 0.7 | 1.9 |

| +20 μmol/L Methionine | 0.25 | 1.5 |

Data derived from studies on Human Umbilical Vein Endothelial Cells (HUVECs). ahajournals.org

Iii. Molecular and Cellular Mechanisms of Homocysteine Thiolactone Action

Protein N-Homocysteinylation: A Post-Translational Modification

One of the primary mechanisms of homocysteine thiolactone's biological activity is through a post-translational modification known as N-homocysteinylation. nih.govresearchgate.net This process involves the covalent attachment of a homocysteine moiety to proteins, leading to significant alterations in their structure and function.

Homocysteine thiolactone is a chemically reactive five-membered cyclic thioester. mdpi.com The energy conserved in its intramolecular thioester bond makes it susceptible to nucleophilic attack. researchgate.netahajournals.org Under physiological conditions, HTL readily acylates free amino groups, particularly the ε-amino group of lysine (B10760008) residues within proteins. researchgate.netresearchgate.netnih.gov This reaction, termed N-homocysteinylation, results in the formation of a stable isopeptide bond between the carboxyl group of homocysteine and the lysine's side-chain amino group. researchgate.netnih.gov

The process is robust and has been observed to occur even at low nanomolar concentrations of the thiolactone in human serum. nih.gov This acylation introduces a new, reactive thiol (-SH) group onto the protein surface, which can further participate in redox reactions. researchgate.netnih.gov The modification is not random; it tends to occur on hyper-reactive lysine residues, potentially competing with other essential modifications like acetylation and methylation. mdpi.com The resulting Nε-homocysteinyl-lysine (Nε-Hcy-Lys) isopeptide has been identified as a novel metabolite in human and mouse plasma, formed from the proteolytic degradation of N-homocysteinylated proteins. nih.gov

The addition of homocysteine to protein lysine residues can induce significant changes in protein structure and conformational stability. nih.gov N-homocysteinylation introduces a free thiol group, which can lead to increased intramolecular disulfide bond formation, multimerization, and aggregation. researchgate.net This modification can cause protein damage, which is sometimes exacerbated by thiyl radical-mediated oxidation. researchgate.net

Research has shown that N-homocysteinylation can lead to a loss of native protein structure. nih.gov For example, human serum albumin (HSA), a protein with a predominantly α-helical secondary structure, loses helical content upon N-homocysteinylation and can convert to amyloid-like β-sheet structures. researchgate.net This structural alteration can lead to the formation of protein multimers and precipitates. nih.gov

Interestingly, the structural consequences of N-homocysteinylation appear to depend on the protein's isoelectric point (pI). nih.govnih.gov Studies have shown that acidic proteins are more sensitive to these structural alterations and denaturation, whereas basic proteins are more resistant. nih.gov This suggests that the cytotoxicity induced by homocysteine may be targeted towards cells and tissues that are abundant in acidic proteins. nih.gov

The structural changes induced by N-homocysteinylation invariably lead to alterations in protein function and, particularly, enzymatic activity. mdpi.comresearchgate.netmdpi.com The modification of lysine residues, which are often critical for substrate binding or catalytic activity, can result in a partial or complete loss of function. uoa.gr

Several studies have documented the inactivation of enzymes following homocysteinylation. For instance, model enzymes such as methionyl-tRNA synthetase and trypsin are inactivated by this modification. nih.gov The enzymatic activity of paraoxonase 1 (PON1), an enzyme that itself can hydrolyze and detoxify HTL, is decreased in the presence of HTL, suggesting that the thiolactone can modify and inhibit the very enzyme that protects against its toxicity. nih.govmui.ac.ir The incorporation of multiple N-linked homocysteine residues has been shown to be detrimental to the function of various proteins, including fibrinogen, which can lead to abnormal clot resistance. uoa.gr

| Protein Target | Observed Functional Consequence | Reference |

|---|---|---|

| Methionyl-tRNA Synthetase | Inactivation of enzymatic activity | nih.gov |

| Trypsin | Inactivation of enzymatic activity | nih.gov |

| Paraoxonase 1 (PON1) | Decreased paraoxonase and aryl esterase activities | mui.ac.ir |

| Low-Density Lipoprotein (LDL) | Increased susceptibility to oxidation, accelerated uptake by macrophages | nih.govresearchgate.net |

| Fibrinogen | Abnormal resistance of fibrin (B1330869) clots to lysis | uoa.gr |

| Various enzymes (e.g., superoxide (B77818) dismutase, catalase, glutathione (B108866) peroxidase) | Affected function and activity | mdpi.com |

Cellular Responses to Homocysteine Thiolactone Exposure

Cells respond to homocysteine thiolactone in various ways, primarily through significant changes in gene expression that affect fundamental molecular pathways. These responses underscore the broad impact of this metabolite on cellular homeostasis.

Exposure to homocysteine thiolactone significantly modulates gene expression in cultured cells. nih.gov A study using human umbilical vein endothelial cells (HUVECs) demonstrated that HTL, N-homocysteinylated proteins, and homocysteine itself each induce a unique pattern of gene expression, suggesting that each metabolite has specific cellular effects. nih.govnih.gov

In these HUVEC models, homocysteine thiolactone was found to be the most potent of the three metabolites in altering gene expression, regulating a total of 113 mRNAs. nih.govnih.gov In contrast, N-homocysteinylated protein regulated 47 mRNAs, and homocysteine regulated 30 mRNAs. nih.govnih.gov These findings suggest that the metabolic conversion of homocysteine to HTL is a critical step that initiates a cascade of transcriptional changes linked to cellular dysfunction. nih.gov

| Metabolite | Number of Regulated mRNAs | Top Affected Molecular Pathways | Reference |

|---|---|---|---|

| Homocysteine Thiolactone (HTL) | 113 | Chromatin organization, one-carbon metabolism, lipid-related processes | nih.govnih.gov |

| N-Hcy-protein | 47 | Blood coagulation, sulfur amino acid metabolism, lipid metabolism | nih.govnih.gov |

| Homocysteine (Hcy) | 30 | Blood coagulation, sulfur amino acid metabolism, lipid metabolism | nih.govnih.gov |

Among the molecular pathways most significantly affected by homocysteine thiolactone, chromatin organization and lipid-related processes stand out. mdpi.comnih.gov In fact, chromatin organization was identified as the top molecular pathway affected by HTL levels in HUVEC models. mdpi.comnih.gov This suggests that HTL may play a role in epigenetic regulation by interfering with the modification of histones, as N-homocysteinylation of lysine residues could prevent their necessary acetylation or methylation for proper gene regulation. mdpi.com

Furthermore, HTL exposure significantly alters pathways related to lipid metabolism, including lipid localization, lipoprotein metabolic processes, and fatty acid transport. mdpi.comnih.gov Specifically, the expression of several genes known to be associated with lipid traits, such as ANGPTL3, APOA1B, APOB, and LPL, was affected by HTL. nih.gov This aligns with broader findings that hyperhomocysteinemia, the condition where HTL levels are elevated, is associated with deregulated lipid metabolism. nih.gov

Impact on Cellular Stress Responses and Viability in Experimental Systems

Homocysteine thiolactone (HTL), a reactive cyclic thioester of homocysteine, has been shown to be more toxic to human cells than homocysteine itself. scienceopen.com It is a potent inducer of cellular stress and can significantly reduce cell viability, primarily through apoptosis. mdpi.com For instance, in studies using Human Umbilical Vein Endothelial Cells (HUVECs), a 200 μM concentration of HTL led to apoptosis in 30% of the cells, whereas the same concentration of homocysteine resulted in only 1% apoptotic cells. mdpi.com This highlights the heightened reactivity and cytotoxic potential of the thiolactone ring.

The detrimental effects of HTL on cell viability are often linked to the induction of cellular senescence and the generation of reactive oxygen species (ROS). nih.govresearchgate.net In one study, incubating HUVECs with 1 mM HTL for 24 hours significantly reduced cell viability as measured by the MTT assay. nih.gov This reduction in viability was accompanied by a marked increase in intracellular ROS production. nih.gov Further research demonstrated that HTL promotes endothelial cell senescence, evidenced by increased senescence-associated β-galactosidase staining and upregulation of the genes for p53 and p16. researchgate.netnih.gov This pro-senescent activity is closely tied to HTL's ability to induce both oxidative and nitrosative stress. nih.gov

The cellular stress response to HTL is not uniform across all experimental conditions and can be modulated by protective agents. Pre-treatment of HUVECs with the traditional Chinese medicine Tongxinluo (TXL) was shown to reverse the HTL-induced reduction in cell viability and decrease ROS production in a dose-dependent manner. nih.gov Similarly, antioxidants such as N-acetyl-cysteine (NAC) and tempol, as well as the tetrahydrobiopterin (B1682763) precursor sepiapterin, were effective in inhibiting HTL-induced cell senescence and oxidative stress. researchgate.net The conversion of homocysteine to HTL represents a nonproductive use of cellular energy (ATP), which can contribute to growth inhibition, as observed in E. coli. scienceopen.com

Interactive Data Table: Effect of Homocysteine Thiolactone on Cell Viability

| Experimental System | Compound | Concentration | Duration | Effect on Cell Viability | Reference |

| HUVECs | Homocysteine Thiolactone | 200 µM | - | 30% apoptotic cells | mdpi.com |

| HUVECs | Homocysteine | 200 µM | - | 1% apoptotic cells | mdpi.com |

| HUVECs | Homocysteine Thiolactone | 1 mM | 24 hours | Significant reduction (MTT assay) | nih.gov |

| HUVECs | HTL (1 mM) + TXL | 100-400 µg/mL | 24 hours | Reversed reduction in viability | nih.gov |

Interactions with Intracellular Signaling Networks

Effects on Oxidative Stress Markers and Redox Homeostasis in vitro

Homocysteine thiolactone is a significant contributor to oxidative stress, a state of imbalance between the production of reactive oxygen species and the cell's ability to detoxify them. nih.govamsbio.com This pro-oxidant activity is a key mechanism behind its cytotoxicity. The reaction of HTL with the ε-amino groups of lysine residues in proteins to form homocystamides (N-homocysteinylated proteins) can directly promote oxidative damage. nih.gov This process leads to a reproducible increase in protein carbonyls, a common marker of oxidative protein damage, even in the absence of external oxidants. nih.gov

In vitro studies have consistently demonstrated that HTL treatment elevates levels of various oxidative stress markers. In HUVECs, exposure to HTL leads to increased production of intracellular superoxide and hydrogen peroxide. researchgate.net Furthermore, HTL can induce mitochondrial peroxynitrite formation, indicating damage to mitochondrial redox homeostasis. researchgate.net The compound has also been shown to interact with key components of mitochondrial function, such as the Voltage-Dependent Anion Channel (VDAC). nih.gov While HTL alone reduces the single-channel conductance of VDAC, this effect is partially suppressed in an oxidative environment, suggesting a complex interplay between HTL and cellular redox state. nih.gov

The oxidative stress induced by HTL can trigger specific signaling pathways. In cardiac microvascular endothelial cells, homocysteine has been shown to increase the expression of NADPH oxidase, a major source of cellular ROS, while decreasing the expression of the antioxidant protein thioredoxin. nih.gov HTL also drives nitrosative stress by inducing the expression of inducible NO synthase (iNOS), which in turn leads to the S-nitrosylation and inhibition of GTP cyclohydrolase 1 (GCH1), an enzyme critical for maintaining endothelial function. nih.gov This uncoupling of nitric oxide synthase activity contributes to the generation of superoxide instead of nitric oxide, further exacerbating oxidative stress. capes.gov.br

Interactive Data Table: Impact of Homocysteine Thiolactone on Oxidative Stress Markers

| Cell Type | HTL Concentration | Marker Measured | Result | Reference |

| HUVECs | 1 mM | Intracellular Superoxide | Increased | researchgate.net |

| HUVECs | 1 mM | Hydrogen Peroxide | Increased | researchgate.net |

| HUVECs | 1 mM | Mitochondrial Peroxynitrite | Increased | researchgate.net |

| Human Serum Albumin | - | Protein Carbonyls | Increased | nih.gov |

Influence on Specific Enzyme Systems and Biological Feedback Loops

Homocysteine thiolactone directly interacts with and alters the activity of several crucial enzyme systems, leading to downstream effects on biological feedback loops. nih.gov A notable example is its differential impact on human cholinesterases. HTL slowly and irreversibly inhibits the activity of acetylcholinesterase (AChE), an enzyme vital for the hydrolysis of the neurotransmitter acetylcholine. nih.gov Conversely, HTL and some of its analogues significantly enhance the activity of butyrylcholinesterase (BuChE). nih.gov This dual effect suggests that HTL may disrupt cholinergic signaling, which is implicated in cognitive and cerebrovascular functions. nih.gov

HTL also affects enzymes involved in antioxidant defense and its own metabolism. It has been shown to decrease the activity of paraoxonase 1 (PON1), an HDL-associated enzyme that possesses arylesterase activity and is known to hydrolyze and detoxify HTL. mdpi.commui.ac.ir In vitro experiments with purified human serum PON1 showed that HTL concentrations of 50 and 100 μM significantly decreased both its paraoxonase and arylesterase activities. mui.ac.ir This inhibition suggests a negative feedback loop where a high concentration of the substrate (HTL) impairs the function of the enzyme responsible for its detoxification, potentially exacerbating HTL-induced toxicity. mui.ac.ir

The human body has evolved specific enzymatic defenses against HTL, forming a crucial biological feedback system. Besides the serum enzyme PON1, these include the cytoplasmic bleomycin (B88199) hydrolase (BLMH) and the mitochondrial biphenyl (B1667301) hydrolase-like (BPHL) enzyme. mdpi.com More recently, human carboxylesterase 1 (hCES1), an enzyme abundant in the liver, was identified as having the highest catalytic activity against HTL among several screened carboxylesterases. nih.gov These enzymes protect proteins from damage by hydrolyzing HTL back to homocysteine. mdpi.com The existence of these varied hydrolytic enzymes underscores the importance of regulating HTL levels to prevent cellular damage. mdpi.comnih.gov

Iv. Research Applications of Dl Homocysteine Thiolactone 3,3,4,4 D4 Hcl As a Deuterated Compound

Stable Isotope Tracing for Metabolic Studies

Stable isotope tracing is a powerful technique used to follow the metabolic fate of molecules within a biological system. nih.govisotope.com By introducing a labeled compound like d4-HCTL HCl, researchers can track its conversion into various metabolites, providing deep insights into biochemical pathways and their kinetics. nih.gov

The use of stable isotopes is fundamental to metabolic flux analysis, which quantifies the rates of metabolic reactions within a network of biochemical pathways. mdpi.com While direct studies citing d4-HCTL HCl for flux analysis are specific to its role as an internal standard, the principles of isotopic labeling are well-established for studying the metabolism of its unlabeled counterpart, homocysteine thiolactone (HCTL).

Homocysteine (Hcy) is metabolized in cells via several pathways, including its conversion to the reactive thioester, Hcy-thiolactone. mdpi.comnih.gov This conversion is an error-editing process carried out by methionyl-tRNA synthetase. mdpi.comnih.gov Once formed, HCTL can be incorporated into proteins, a process that may contribute to the pathology associated with high homocysteine levels (hyperhomocysteinemia). nih.gov

By using a deuterated tracer like d4-HCTL HCl, researchers can:

Trace Metabolic Pathways: Follow the labeled deuterium (B1214612) atoms as d4-HCTL HCl is processed by cells, identifying its subsequent metabolic products. This allows for the unambiguous mapping of metabolic routes. nih.govisotope.com

Determine Turnover Rates: Measure the rate at which d4-HCTL HCl and its metabolites appear and disappear in biological samples. This provides quantitative data on how quickly these molecules are synthesized and degraded, which is crucial for understanding metabolic regulation.

Investigate Pathological Mechanisms: In conditions where homocysteine metabolism is altered, such as in certain genetic disorders or vitamin deficiencies, d4-HCTL HCl can be used to trace how these alterations affect the production and fate of HCTL, potentially linking it to cellular damage. nih.gov

Accurate measurement of HCTL and Hcy in biological samples like plasma, urine, and saliva is critical for research into cardiovascular disease and other conditions. nih.govnih.govnih.gov Deuterated standards are central to achieving this accuracy. medchemexpress.com d4-HCTL HCl serves as an ideal internal standard for the quantification of endogenous, unlabeled HCTL.

When analyzing a sample, a known amount of the heavy, deuterated standard (d4-HCTL HCl) is added at the beginning of the sample preparation process. Because the deuterated standard is chemically identical to the natural (light) analyte, it experiences the same extraction inefficiencies and ionization effects during analysis. By measuring the ratio of the light analyte to the heavy standard, precise quantification can be achieved. This isotope dilution mass spectrometry approach is considered a gold standard for quantitative analysis.

Research has established various methods for quantifying HCTL in different biological fluids, where a stable isotope-labeled internal standard like d4-HCTL HCl is essential for optimal performance.

| Matrix | Method | Linear Range | Limit of Quantification (LOQ) | Reference |

| Human Plasma | LC-MS/MS | 0.5–32.5 nmol/ml | Not specified | nih.govresearchgate.net |

| Human Saliva & Urine | GC-MS | 0.05–1 µmol/L | 0.05 µmol/L | nih.gov |

| Human Urine | HPLC-MS/MS | 20–400 nmol/L | 20 nmol/L | nih.gov |

| Human Urine | HPLC-FL | 20–400 nmol/L | 20 nmol/L | nih.gov |

| Human Urine | HPLC-UV | 0.1–1.0 µmol/L | 100 nmol/L | nih.gov |

Development and Validation of Analytical Methodologies

The unique properties of d4-HCTL HCl make it a crucial tool for developing and validating robust and sensitive analytical methods for HCTL and related thiols.

In mass spectrometry (MS), which separates ions based on their mass-to-charge ratio, the mass difference between the natural analyte and its deuterated isotopic analog allows them to be distinguished and measured simultaneously. d4-HCTL HCl is an exemplary internal standard for MS-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS or LC-MS/MS). medchemexpress.comlgcstandards.com

GC-MS: A method for quantifying HCTL in human saliva and urine involved extraction and derivatization with N-trimethylsilyl-N-methyl trifluoroacetamide (B147638) (MSTFA) before GC-MS analysis. nih.gov The use of a deuterated internal standard in such a procedure is critical to correct for any variability during the multi-step sample preparation and analysis.

LC-MS/MS: A sensitive LC-MS/MS method was developed for quantifying HCTL in human plasma. nih.govresearchgate.net The quantification was performed using multiple reaction monitoring (MRM), a highly selective technique that relies on specific precursor-to-product ion transitions. For HCTL, this transition was m/z 118 → 56. nih.govresearchgate.net An internal standard like d4-HCTL HCl would have a different precursor ion mass but would fragment similarly, making it perfect for this application.

The separation of HCTL from other components in a complex biological matrix is a prerequisite for its accurate quantification. Various chromatographic techniques have been optimized for this purpose.

Reversed-Phase (RP) HPLC: This is a common technique used for separating moderately polar compounds. HCTL can be separated on RP columns, often after a derivatization step to enhance its retention and detectability. nih.govresearchgate.netnih.gov

Cation Exchange Chromatography: This method separates molecules based on their net positive charge. At an acidic pH, HCTL is positively charged and can be effectively purified using cation-exchange HPLC. researchgate.netnih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for separating polar compounds. A validated LC-MS/MS method for plasma HCTL utilized a ZIC-HILIC column, achieving successful gradient elution within five minutes. nih.govresearchgate.net Another study compared HILIC for an HPLC-MS/MS method with RP-HPLC for a fluorescence-based method. nih.gov

The development and validation of these chromatographic methods benefit from the availability of pure standards, including d4-HCTL HCl, to confirm peak identity, assess separation efficiency, and ensure method specificity.

While MS-based methods offer the highest specificity, spectrophotometric and fluorescence-based assays provide accessible alternatives for HCTL quantification in research.

Spectrophotometric (UV) Detection: HCTL has a natural UV absorbance maximum at approximately 240 nm, which can be used for its detection after HPLC separation. researchgate.netnih.gov The sensitivity of this direct detection is in the picomole range. researchgate.netnih.gov To improve sensitivity and chromatographic behavior, derivatization with reagents like 1-benzyl-2-chloropyridinium (B76325) bromide (BBCP) can be employed, which shifts the absorption maximum to around 316-321 nm, away from many interfering substances. nih.gov

Fluorescence-Based Detection: For higher sensitivity, HCTL can be derivatized with fluorescent agents. A common approach is to hydrolyze the thiolactone ring to yield homocysteine, which is then reacted with o-phthaldialdehyde (OPA) to produce a highly fluorescent derivative. nih.govmdpi.comnih.gov This post-column or on-column derivatization strategy allows for the sensitive measurement of HCTL in various samples. nih.govnih.gov

In these assays, d4-HCTL HCl can be used to prepare standard curves and quality control samples to ensure the accuracy and reproducibility of the measurements, although it cannot be distinguished from the unlabeled form by UV or fluorescence detectors.

Probing Protein Modifications and Reactivity

The reactivity of the thiolactone ring is central to its biological effects and research applications. The use of dl-homocysteine (B109187) thiolactone-3,3,4,4-d4 HCl enables precise tracking of these reactions.

Homocysteine thiolactone is known to be chemically reactive, readily modifying protein lysine (B10760008) residues through a process called N-homocysteinylation. nih.govnih.gov In this post-translational modification, the thiolactone ring is opened by the nucleophilic ε-amino group of a lysine residue, forming a stable isopeptide bond and attaching a homocysteine moiety to the protein. mdpi.comwikipedia.org This modification can alter the protein's structure and function, leading to protein damage and aggregation. mdpi.comwikipedia.org N-homocysteinylation has been linked to the pathology of various diseases, including cardiovascular and neurodegenerative conditions like Parkinson's disease, where it has been shown to damage the protein DJ-1. mdpi.comwikipedia.org

The use of dl-homocysteine thiolactone-3,3,4,4-d4 HCl is critical for studying these mechanisms. By introducing the deuterated tracer into cellular or in-vitro systems, researchers can use mass spectrometry to identify and quantify the specific proteins that become N-homocysteinylated. The mass shift caused by the four deuterium atoms allows for unambiguous identification of the modified peptides derived from the labeled thiolactone. This approach helps in pinpointing specific protein targets and understanding the selectivity of the homocysteinylation reaction. For instance, studies on human serum albumin (HSA), which has 59 lysine residues, have shown that certain residues like Lys-199 are particularly susceptible to modification due to their unique microenvironment and lower pKa, which makes the amino group more nucleophilic. mdpi.comnih.gov

Table 1: Examples of Protein Targets for N-Homocysteinylation

| Protein Target | Biological Context | Implication of N-Homocysteinylation | Supporting Evidence |

|---|---|---|---|

| Human Serum Albumin (HSA) | Most abundant protein in human plasma | Causes protein damage, increases radical formation, and promotes oligomerization. mdpi.com | Lys-199 is a highly reactive site due to its low pKa. nih.gov |

| DJ-1 | Protein linked to Parkinson's disease | Exacerbates aggregation, neurotoxicity, and dopaminergic neuronal degeneration. wikipedia.org | N-homocysteinylation contributes to Parkinson's disease pathology. wikipedia.org |

| Various Endothelial Proteins | Vascular endothelial cells | Induces pro-atherogenic changes in gene expression. nih.gov | Contributes to homocysteine-induced vascular damage. nih.govnih.gov |

Understanding the fundamental reactivity of homocysteine thiolactone with individual amino acids is essential for interpreting its biological effects. The primary reaction is the aminolysis of the thioester ring by an amine nucleophile. mdpi.comnih.gov While the ε-amino group of lysine is a key biological target, the thiolactone can react with other amines. nih.govmdpi.com However, its reaction with the α-amino groups of free amino acids is generally slow under neutral physiological conditions. nih.govmdpi.com

Model system studies, often employing this compound for accurate quantification via mass spectrometry, have investigated the conditions under which the thiolactone ring opens. Research has explored the reaction of HTL with various amino acids to form dipeptides, with reactivity being influenced by factors such as pH and the pKa of the specific amino acid's amino group. mdpi.comresearchgate.net For example, the reaction proceeds more readily at a slightly alkaline pH (e.g., pH 8) compared to neutral pH. researchgate.net The deuterated label is instrumental in these kinetic studies, allowing for precise measurement of reaction rates and product formation without interference from endogenous compounds.

Table 2: Reactivity of Homocysteine Thiolactone with Various Amino Acids in Model Systems

| Amino Acid | Relative Reactivity (Conversion to Dipeptide) | Experimental Conditions | Key Findings |

|---|---|---|---|

| Glycine | Moderate | Reaction studied at pH 7 and pH 8. researchgate.net | Conversion is significantly higher at pH 8 than at pH 7. researchgate.net |

| Alanine (B10760859) | Moderate | Reaction studied at pH 7 and pH 8. researchgate.net | Similar pH-dependent reactivity to glycine. researchgate.net |

| Valine | Low | Reaction studied at pH 7 and pH 8. researchgate.net | Steric hindrance may reduce reactivity compared to smaller amino acids. researchgate.net |

| Histidine | High | Reaction studied at pH 7 and pH 8. researchgate.net | Shows the highest conversion among the tested amino acids, likely due to the imidazole (B134444) side chain. researchgate.net |

| Aminoacetonitrile (B1212223) | Favorable | Reaction observed at pH 6. nih.govmdpi.com | The lower pKa of the amine in aminoacetonitrile (around 5.55) favors the ring-opening reaction compared to amino acids (pKa 9-10). nih.govmdpi.com |

Synthetic Chemistry and Material Science Applications

The unique chemical structure of homocysteine thiolactone makes it a valuable and versatile building block in both synthetic chemistry and the rapidly advancing field of material science. mdpi.comresearchgate.net

Homocysteine thiolactone possesses two key functional groups: a primary amine and a reactive thioester within a five-membered ring. mdpi.comnih.gov This dual functionality allows it to serve as a versatile precursor in a variety of chemical syntheses. mdpi.comresearchgate.net The amino group can be acylated or otherwise modified, while the thiolactone ring can be opened by nucleophiles to unmask a thiol group for further conjugation. nih.govnih.gov This strategy is used in the synthesis of other compounds, such as the drugs erdosteine (B22857) and citiolone. fishersci.com The use of this compound allows for the synthesis of isotopically labeled target molecules, which can then be used as internal standards for quantitative analysis or as tracers in metabolic and pharmacokinetic studies. medchemexpress.com

In material science, homocysteine thiolactone has gained significant attention as a monomer for creating advanced functional polymers. researchgate.netspecificpolymers.com A key strategy is the "amine-thiol-ene" conjugation, where the thiolactone ring is first opened by an amine, yielding a functional amide and a free thiol group. specificpolymers.com This newly generated thiol is then available to react with an "ene" (a carbon-carbon double bond) via a thiol-ene click reaction, allowing for the efficient construction of complex and multifunctional polymer architectures. specificpolymers.comrsc.org This method has been used to synthesize a wide range of materials, including polyamides, hydrogels, and functional nanostructures. researchgate.netresearchgate.net

By starting with this compound, researchers can synthesize polymers and probes that contain a stable isotopic label. This is particularly useful for developing research probes designed to interact with biological systems or for characterizing the behavior of new materials in complex environments. The deuterium label provides a clear signal in analytical techniques like NMR spectroscopy and mass spectrometry, enabling the tracking and quantification of the polymer or its degradation products. researchgate.net

Table 3: Applications in Polymer Synthesis

| Polymer/Monomer Type | Synthetic Strategy | Resulting Material/Application | Supporting Evidence |

|---|---|---|---|

| Acrylamide Monomer with HTL | Synthesis of a monomer with a pendant HTL group. | Used for creating polymers with latent thiol groups for subsequent thiol-ene reactions. specificpolymers.com | Enables synthesis of complex functional polymers. specificpolymers.com |

| Styrenic Thiolactone Monomer (St-TLa) | Copolymerization with styrene (B11656) or methyl methacrylate. | Creates linear polymers with pendant thiolactone units that can be modified post-polymerization. rsc.org | Allows for double modular modification: aminolysis followed by thiol-click reactions. rsc.org |

| Bis(thiolactone) Monomer | Reaction of HTL with itaconic acid. | Used as an A,A-type monomer to react with B,B-type diamines, forming polyamides with pendant thiol groups. researchgate.net | A versatile building block for creating functional polyamides. researchgate.net |

| Thiolated Polyaspartamides | Integration of thiolactone chemistry with cationic polyaspartamides. | Forms stiff hydrogels under mild conditions through disulfide formation. researchgate.net | Creates biocompatible hydrogels for potential biomedical use. researchgate.net |

V. Enzymatic Detoxification and Protective Mechanisms Against Homocysteine Thiolactone

Characterization of Thiolactonase Enzymes

Several enzymes, collectively known as thiolactonases or homocysteine thiolactonases (HTLases), are capable of hydrolyzing homocysteine thiolactone back to homocysteine, thus neutralizing its reactivity. siriusstore.com The primary enzymes involved in this detoxification process are Paraoxonase 1 (PON1), Bleomycin (B88199) Hydrolase (BLMH), and Butyrylcholinesterase (BPHL), each with distinct subcellular locations and characteristics. siriusstore.compreprints.orgmdpi.com

Paraoxonase 1 (PON1) is a calcium-dependent esterase primarily synthesized in the liver and found in the circulation associated with high-density lipoprotein (HDL) particles. mdpi.comnih.gov While initially named for its ability to hydrolyze organophosphates like paraoxon, a significant physiological function of PON1 is its ability to hydrolyze homocysteine thiolactone. nih.govtandfonline.com This homocysteine-thiolactonase activity is considered a key component of its protective role against atherosclerosis. tandfonline.com

The hydrolysis of homocysteine thiolactone by PON1 prevents the N-homocysteinylation of proteins, a process linked to protein damage and aggregation. preprints.orgmdpi.com In vitro studies have demonstrated that PON1 can prevent atherothrombosis through this mechanism. mdpi.com The enzyme exhibits a preference for the L-stereoisomer of homocysteine thiolactone, which is the naturally occurring form. oatext.com The presence of PON1 in HDL particles provides a systemic defense mechanism against circulating homocysteine thiolactone. nih.gov

| Enzyme | Location | Substrate | Key Function | Clinical Relevance |

|---|---|---|---|---|

| Paraoxonase 1 (PON1) | Serum (associated with HDL) | L-Homocysteine thiolactone | Hydrolyzes homocysteine thiolactone to homocysteine, preventing N-homocysteinylation of proteins. mdpi.comtandfonline.com | Protective role in atherosclerosis. tandfonline.com |

Bleomycin hydrolase (BLMH) is a cytoplasmic cysteine peptidase that is highly conserved across evolution. wikipedia.org Its biological role includes the hydrolysis of the reactive electrophile homocysteine thiolactone. wikipedia.org BLMH provides an intracellular defense against homocysteine thiolactone toxicity by hydrolyzing it to homocysteine. Studies in yeast have shown that cells lacking BLH are more sensitive to homocysteine toxicity and accumulate more homocysteine thiolactone. In mice, a deficiency in Blmh leads to increased urinary excretion of homocysteine thiolactone and elevated levels of this metabolite in the brain and kidneys. nih.gov

Butyrylcholinesterase (BChE), also known as biphenyl (B1667301) hydrolase-like protein (BPHL), is another enzyme implicated in homocysteine thiolactone metabolism. preprints.orggrantome.com Recent research has highlighted its significant catalytic efficiency in hydrolyzing homocysteine thiolactone, potentially even greater than that of PON1. nih.gov BChE is abundant in the blood, suggesting it may play a crucial role in detoxifying circulating homocysteine thiolactone. nih.gov The discovery of BChE's activity towards this substrate provides another layer to the understanding of systemic protection against hyperhomocysteinemia-related complications. nih.gov

| Enzyme | Location | Substrate | Key Function | Research Model Findings |

|---|---|---|---|---|

| Bleomycin Hydrolase (BLMH) | Cytoplasm | L-Homocysteine thiolactone | Intracellular hydrolysis of homocysteine thiolactone. | Blmh-deficient mice show increased homocysteine thiolactone levels and neurotoxicity. nih.gov |

| Butyrylcholinesterase (BChE/BPHL) | Serum | Homocysteine thiolactone | Highly efficient hydrolysis of homocysteine thiolactone. nih.gov | Considered a physiologically significant homocysteine thiolactonase. grantome.com |

Functional Implications of Detoxifying Enzyme Activity in Research Models

The activity of these detoxifying enzymes has significant functional consequences, as demonstrated in various in vitro and in vivo research models. Their ability to mitigate the harmful effects of homocysteine thiolactone underscores their importance in maintaining biological integrity.

The enzymatic hydrolysis of homocysteine thiolactone is a direct protective mechanism against N-homocysteinylation of proteins. mdpi.com In humans, the homocysteine-thiolactonase activity of PON1 is a determinant of plasma N-homocysteinylated protein levels, indicating its protective role in vivo. siriusstore.comoatext.com Studies have shown a negative correlation between PON1 activity and the levels of N-homocysteinylated proteins in plasma. nih.gov

In animal models, mice lacking the Pon1 gene (Pon1-/-) exhibit impaired hydrolysis of homocysteine thiolactone, leading to elevated plasma levels of N-homocysteinylated proteins. siriusstore.com Similarly, a deficiency in bleomycin hydrolase in mice results in increased levels of N-homocysteinylated proteins in the plasma. nih.gov These findings from animal models provide direct evidence for the in vivo protective function of these enzymes against protein damage induced by homocysteine thiolactone.

The detoxification of homocysteine thiolactone by enzymes like PON1 and BLMH is crucial for preserving cellular health. encyclopedia.pub For instance, bleomycin hydrolase protects against the neurotoxicity induced by homocysteine thiolactone. nih.gov Research in Blmh-deficient mice has shown a higher incidence of seizures when challenged with L-homocysteine thiolactone, directly linking the enzyme's function to the maintenance of neurological homeostasis. nih.gov By preventing the accumulation of this reactive metabolite, these enzymes help to maintain the structure and function of proteins, thereby preserving cellular integrity and the stability of biological systems. nih.gov

Vi. Experimental Models and Methodological Approaches in Homocysteine Thiolactone Research

In Vitro Cell Culture Systems

Human Endothelial Cells for Vascular Research

Human endothelial cells, particularly Human Umbilical Vein Endothelial Cells (HUVECs), are a cornerstone model for investigating the vascular damage associated with homocysteine. ahajournals.orgmdpi.com Studies show that HUVECs can efficiently convert homocysteine into the more reactive HcyTl. ahajournals.orgnih.gov The rate of this conversion is directly proportional to the concentration of homocysteine and inversely proportional to the concentration of methionine, pointing to the involvement of methionyl-tRNA synthetase in an error-editing process. ahajournals.orgnih.gov Folic acid has been shown to inhibit the synthesis of HcyTl by reducing homocysteine and increasing methionine levels in these cells. ahajournals.orgnih.gov

Once formed, HcyTl can covalently modify proteins, a process termed N-homocysteinylation, which is considered a key mechanism of its toxicity. nih.govnih.gov In HUVEC cultures, the extent of protein homocysteinylation increases with rising homocysteine levels. ahajournals.org This modification is believed to contribute to endothelial dysfunction, a precursor to atherosclerosis. mdpi.comnih.gov Research has demonstrated that HcyTl induces pro-atherogenic changes in gene expression in HUVECs. nih.gov For instance, HcyTl treatment affects molecular pathways related to chromatin organization, lipid-related processes, and one-carbon metabolism. nih.gov Compared to homocysteine itself, HcyTl has been shown to be a more potent inducer of pro-apoptotic and pro-inflammatory responses in HUVECs. semanticscholar.org Furthermore, cultured human arterial endothelial cells exhibit vigorous, stereospecific enzymatic activity that hydrolyzes L-homocysteine thiolactone back to homocysteine. ahajournals.org

| Metabolite | Number of Regulated mRNAs | Top Affected Molecular Pathways | Significance [-log(P value)] |

|---|---|---|---|

| Homocysteine Thiolactone | 113 | Chromatin organization, one-carbon metabolism, lipid-related processes | 20–31 |

| N-Hcy-protein | 30 | Blood coagulation, sulfur amino acid metabolism, lipid metabolism | 4–11 |

| Homocysteine | 30 | Amino acid metabolism, lipid metabolism, cellular movement | 25–37 |

This table summarizes the differential impact of homocysteine thiolactone and related metabolites on gene expression in Human Umbilical Vein Endothelial Cells (HUVECs), as identified through microarray analysis. Data sourced from Gurda et al., 2014. nih.gov

Malignant Cell Lines for Metabolic Anomaly Studies

The metabolism of homocysteine thiolactone has been investigated in various malignant cell lines to understand its connection to the abnormal growth associated with neoplasia. nih.govnih.gov Early research revealed that in cultures of malignant cells, including those from tumors and virally transformed cell lines, homocysteine thiolactone becomes incorporated into cellular proteins via peptide linkage, a process known as thiolation. nih.gov This was observed across a range of studied malignant cells. nih.gov

Interestingly, while normal skin cells also incorporated the thiolactone, it was subsequently released upon acid hydrolysis, a characteristic not observed in the malignant cells. nih.gov This finding led to the speculation that malignant cells might lack a mechanism or a specific substance that either prevents this protein thiolation or facilitates the release of the homocysteine moiety. nih.gov The study proposed that this hypothetical substance might also be involved in methionine synthesis and the regulation of cell growth. nih.gov This differential processing of homocysteine thiolactone between normal and cancerous cells suggests a potential metabolic anomaly in malignant tissues that could be linked to their growth and tumorigenic properties. nih.gov

| Cell Category | Specific Examples/Types | Key Finding |

|---|---|---|

| Malignant Tumors | Various human tumors | Incorporation of HcyTl into proteins (thiolation). nih.gov |

| Established Cell Lines | HeLa, others | Incorporation of HcyTl into proteins. nih.gov |

| Virus-Transformed Cells | Cells transformed by oncogenic viruses | Incorporation of HcyTl into proteins. nih.gov |

| Normal Cells | Human skin fibroblasts | Incorporation of HcyTl, but released by acid hydrolysis. nih.gov |

This table summarizes the cell types used in early research to investigate the metabolic fate of homocysteine thiolactone (HcyTl), highlighting the differential processing observed between malignant and normal cells. Data sourced from McCully, 1976. nih.gov

Other Mammalian and Microbial Cell Models

Beyond endothelial and cancer cells, other models have been crucial for understanding HcyTl biochemistry. The yeast Saccharomyces cerevisiae has been a valuable microbial system for this research. nih.gov Studies in yeast demonstrated that HcyTl is formed from homocysteine as a result of the error-editing function of methionyl-tRNA synthetase, a mechanism that prevents the erroneous incorporation of homocysteine into proteins. nih.gov This finding established the fundamental biochemical pathway for HcyTl formation in a eukaryotic organism. nih.gov Further research in yeast has explored the consequences of HcyTl accumulation, showing a positive correlation between endogenous HcyTl concentration and the level of ubiquitinated proteins. nih.gov This suggests that N-homocysteinylation of proteins, which occurs at lysine (B10760008) residues also used for ubiquitination, may promote their subsequent degradation via the proteasome. nih.gov

In mammalian systems, mouse neuroectoderm cells (NE4C) have been used to investigate the role of HcyTl in developmental defects. nih.gov In this model, high levels of HcyTl were shown to increase DNA damage and disrupt the DNA damage response pathway, providing a potential mechanism for how hyperhomocysteinemia could contribute to neural tube defects. nih.gov

In Vivo Animal Models

Rodent Models with Genetic or Nutritional Perturbations in Homocysteine Metabolism

Rodent models are essential for studying the systemic effects of elevated homocysteine and its metabolites in a complex living organism. ohiolink.edumdpi.com To mimic human hyperhomocysteinemia, researchers use models with genetic modifications or specific nutritional regimens. scielo.br A common approach is to feed rodents a diet high in methionine, the precursor to homocysteine, which elevates plasma homocysteine levels. nih.gov

Genetic models, such as mice with a knockout of the Pon1 gene (Paraoxonase 1), have been particularly insightful. nih.gov PON1 is an enzyme that hydrolyzes and detoxifies HcyTl. nih.govmui.ac.ir Studies have shown that Pon1 knockout mice have elevated levels of HcyTl in their brains and excrete more of the compound compared to wild-type mice. nih.gov These genetically perturbed animals provide a direct link between impaired HcyTl metabolism and increased susceptibility to its toxic effects. nih.gov Other genetic models include those with mutations in key enzymes of the homocysteine metabolic pathway, such as cystathionine (B15957) beta-synthase (CBS). nih.govnih.gov These models have been instrumental in confirming that conditions leading to hyperhomocysteinemia also result in increased levels of HcyTl and N-homocysteinylated proteins in vivo. nih.gov

Studies on Protein Homocysteinylation and Systemic Responses in vivo

In vivo studies in animal models have solidified the theory that the metabolic conversion of homocysteine to HcyTl and subsequent protein N-homocysteinylation are key events in homocysteine-related pathology. mdpi.comnih.gov The chemical reactivity of HcyTl allows it to acylate the ε-amino groups of lysine residues in proteins, leading to damaged proteins that can trigger autoimmune responses and cellular toxicity. mdpi.comnih.gov This process has been documented in mouse models of hyperhomocysteinemia. nih.gov

The systemic consequences of HcyTl accumulation are significant. In rodent models, HcyTl is known to be neurotoxic, capable of inducing epileptic seizures. nih.govmdpi.com Studies using Pon1 knockout mice provided direct evidence that HcyTl, rather than homocysteine itself, is a primary neurotoxic agent in vivo. nih.gov These mice showed a significantly higher frequency and faster onset of seizures when challenged with HcyTl compared to their wild-type counterparts. nih.gov These findings indicate that the PON1 enzyme plays a protective role against HcyTl-induced neurotoxicity by hydrolyzing it in the brain. nih.gov This research highlights how in vivo models are critical for understanding the systemic and organ-specific responses to HcyTl and for identifying protective mechanisms. nih.gov

| Parameter | Pon1-/- Mice | WT Mice | P-value |

|---|---|---|---|

| Brain Hcy-thiolactone level | 1.5-fold higher vs. WT | Baseline | 0.047 |

| Urinary Hcy-thiolactone excretion | 2.4-fold higher vs. WT | Baseline | 0.047 |

| Frequency of seizures | 52.8% | 29.5% | 0.042 |

| Latency of seizures (min) | 31.8 | 41.2 | 0.019 |

This table presents the findings from a study comparing the susceptibility of Pon1 knockout (Pon1-/-) and wild type (WT) mice to the neurotoxic effects of L-homocysteine thiolactone, demonstrating the protective role of the PON1 enzyme. Data sourced from Borowczyk et al., 2012. nih.gov

Advanced Analytical and Omics Technologies

Modern "omics" fields—proteomics, metabolomics, and transcriptomics—provide a systems-level view of the biological perturbations caused by homocysteine thiolactone. These approaches rely on sophisticated analytical platforms to generate vast datasets, revealing how HTL interacts with proteins, alters metabolic profiles, and modulates gene expression.

High-resolution mass spectrometry (HRMS) is a cornerstone technique for both proteomics and metabolomics studies involving homocysteine thiolactone. Its high sensitivity and mass accuracy enable the confident identification and quantification of molecules in intricate biological samples.

In Proteomics, HRMS is used to identify and map sites of protein N-homocysteinylation, a post-translational modification where HTL reacts with the lysine residues of proteins. rsc.orgacs.org This modification can alter protein structure and function, contributing to the pathology of diseases associated with elevated homocysteine levels. rsc.org Chemical proteomic strategies have been developed to enrich and identify N-homocysteinylated proteins from cell lysates. rsc.org For instance, a study using a chemoselective probe and quantitative chemical proteomics identified over 800 N-homocysteinylated proteins in HTL-treated HeLa cells. rsc.org Another proteome-wide analysis in Saccharomyces cerevisiae identified 68 in vivo and 197 in vitro N-homocysteinylation sites on protein lysine residues. acs.orgnih.gov Advanced techniques like high field asymmetric waveform ion mobility spectrometry (FAIMS) coupled with mass spectrometry further improve the mapping of these low-abundance modifications in complex tissues like the mouse liver and brain. biorxiv.org

In Metabolomics, HRMS, typically coupled with liquid chromatography (LC-MS/MS), is the gold standard for quantifying homocysteine thiolactone in biological fluids such as plasma and urine. nih.gov In these quantitative assays, a stable isotope-labeled internal standard is essential for accurate measurement by correcting for sample loss during preparation and variations in instrument response. nih.govresearchgate.netdl-Homocysteine (B109187) thiolactone-3,3,4,4-d4 HCl is an ideal internal standard for this purpose due to its chemical similarity to the native analyte and its distinct mass, which allows the two compounds to be differentiated by the mass spectrometer. researchgate.net

| Technique | Application | Sample Type | Key Findings / Purpose | Reference |

|---|---|---|---|---|

| LC-MS/MS | Metabolomics (Quantification) | Human Plasma & Urine | Development of robust methods for routine HTL determination. Utilizes isotopic standards for accuracy. | nih.govnih.gov |

| GC-MS | Metabolomics (Quantification) | Human Saliva & Urine | Demonstrated the presence and quantification of HTL in human saliva. | researchgate.net |

| Chemical Proteomics with MS | Proteomics (Site Identification) | HeLa Cells, Yeast | Identified hundreds of N-homocysteinylated proteins and specific lysine modification sites. | rsc.orgacs.orgresearchgate.net |

| LC-MS/MS with FAIMS | Proteomics (Enhanced Mapping) | Mouse Liver & Brain | Improves the detection and mapping of low-abundance N-homocysteinylation sites. | biorxiv.org |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the detailed atomic-level structure of molecules and to study their interactions. hyphadiscovery.comnih.govresearchgate.net

For structural analysis , one-dimensional (1D) NMR (¹H and ¹³C NMR) provides a fingerprint of the homocysteine thiolactone molecule, confirming its chemical structure and purity. nih.govresearchgate.net Two-dimensional (2D) NMR experiments, such as COSY and HSQC, can be used to assign all proton and carbon signals unambiguously, which is crucial for characterizing novel synthetic derivatives of HTL. researchgate.net

For interaction analysis , NMR is particularly adept at mapping the binding interface between a small molecule like HTL and a target protein. nih.govspringernature.comunivr.itnih.govresearchgate.net The most common method is chemical shift perturbation (CSP), where a series of ¹H-¹⁵N HSQC spectra of an isotopically labeled protein are recorded upon titration with the ligand (HTL). nih.gov Amino acid residues in the protein's binding site will show significant changes (perturbations) in their corresponding signal positions in the NMR spectrum, allowing for the precise mapping of the interaction surface. nih.gov This technique is effective for studying the weak and transient interactions that are often biologically significant. researchgate.net

| NMR Method | Primary Application | Information Gained | Reference |

|---|---|---|---|

| 1D NMR (¹H, ¹³C) | Structural Elucidation | Confirms chemical identity, purity, and basic structural features of HTL and its derivatives. | nih.govresearchgate.net |

| 2D NMR (COSY, HSQC, HMBC) | Structural Elucidation | Provides unambiguous assignment of proton and carbon atoms and reveals through-bond connectivities. | hyphadiscovery.comresearchgate.net |

| Chemical Shift Perturbation (¹H-¹⁵N HSQC Titration) | Interaction Analysis | Maps the binding site of HTL on a target protein by identifying perturbed amino acid residues. | nih.govnih.gov |

| Saturation Transfer Difference (STD) NMR | Interaction Analysis | Identifies which parts of the HTL molecule are in close contact with the protein, defining the binding epitope. | univr.it |

Transcriptomics is the study of the complete set of RNA transcripts produced by an organism or cell population under specific conditions. It reveals how cellular processes are regulated at the gene expression level. In the context of homocysteine thiolactone research, transcriptomics is used to understand the cellular response to HTL exposure.

Studies using microarray and RNA-sequencing technologies have shown that HTL significantly alters gene expression profiles in various cell types, particularly vascular endothelial cells. nih.govelifesciences.orgnih.govflinders.edu.auescholarship.org Research on human umbilical vein endothelial cells (HUVECs) revealed that HTL exposure regulates a unique set of genes distinct from those affected by its parent compound, homocysteine. nih.gov In one study, HTL treatment altered the expression of 113 mRNAs. nih.gov

Bioinformatic analysis of these differentially expressed genes showed that the pathways most significantly affected by HTL are involved in chromatin organization, one-carbon metabolism, and lipid-related processes. nih.govmdpi.com These findings suggest that HTL may contribute to disease pathology by epigenetically altering gene expression and disrupting key metabolic pathways. mdpi.commdpi.com For instance, HTL was found to affect histone-related genes, a change not observed with homocysteine or N-homocysteinylated proteins, pointing to a specific role for HTL in modulating chromatin structure. mdpi.com More recent work has also implicated high HTL levels in reducing the expression of the MENIN protein, leading to an impaired DNA damage response, which has implications for developmental disorders like neural tube defects. nih.gov

| Finding | Methodology | Key Pathways/Processes Affected | Reference |

|---|---|---|---|

| HTL regulates 113 mRNAs in HUVECs. | Microarray | Chromatin organization, one-carbon metabolism, lipid metabolism, blood coagulation. | nih.gov |

| HTL affects distinct molecular pathways compared to Hcy. | Microarray, Bioinformatic Analysis | Top pathways unique to HTL include chromatin organization and lipid localization. | mdpi.com |

| HTL, Hcy, and N-Hcy-protein upregulate AHCY expression. | RT-qPCR | S-adenosylhomocysteine hydrolase (AHCY) is involved in the methylation cycle. | mdpi.com |

| High HTL reduces Menin protein expression. | Western Blot, RNAi | Impairs DNA damage response pathways (Atr-Chk1-NER). | nih.gov |

| HTL induces endothelial cell apoptosis. | Flow Cytometry | Indicates a mechanism for vascular damage independent of caspase activation. | nih.gov |

Vii. Unanswered Questions and Future Research Directions

Elucidation of Novel Biological Roles and Signaling Pathways

The primary established biological consequence of elevated homocysteine thiolactone is the N-homocysteinylation of proteins, a post-translational modification that can alter protein structure and function, leading to cellular damage and contributing to various pathologies. nih.govnih.govmdpi.com While this is a crucial aspect of HTL toxicity, the full spectrum of its biological roles and the signaling pathways it modulates are likely far more extensive.

Future research is needed to explore novel biological functions of HTL beyond protein damage. For instance, studies have shown that HTL can induce unique patterns of gene expression, affecting pathways involved in chromatin organization, one-carbon metabolism, and lipid-related processes. nih.gov The specific mechanisms by which HTL influences these fundamental cellular processes remain to be fully elucidated. It is plausible that HTL, or its derivatives, could act as signaling molecules in their own right, interacting with specific receptors or enzymes to trigger downstream signaling cascades.

The recent discovery of human carboxylesterase 1 (hCES1) as an efficient hydrolase of HTL opens a new chapter in understanding its metabolism and detoxification. nih.govnih.gov This finding raises several questions:

What is the relative contribution of hCES1 compared to other known HTL hydrolases, such as paraoxonase 1 (PON1), in different tissues and under various physiological and pathological conditions?

Do genetic polymorphisms in hCES1 that result in decreased catalytic activity correlate with an increased risk for diseases associated with hyperhomocysteinemia? nih.gov

Could enhancing the activity of hCES1 or other HTL hydrolases be a viable therapeutic strategy to mitigate the toxic effects of HTL?

The exploration of these questions, facilitated by the use of dl-homocysteine (B109187) thiolactone-3,3,4,4-d4 HCl for accurate HTL quantification in cellular and animal models, will be crucial in painting a more complete picture of HTL's biological significance.

Advancements in Methodologies for Comprehensive Thiolactone Profiling

Current research predominantly focuses on homocysteine thiolactone due to its established link with hyperhomocysteinemia and associated diseases. encyclopedia.pub However, it is conceivable that other endogenous thiolactones exist and play roles in cellular physiology and pathology. The development of advanced analytical methodologies for the comprehensive profiling of a wide range of thiolactones is a significant area for future research.